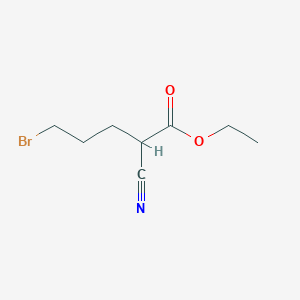
Ethyl 5-bromo-2-cyanopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-bromo-2-cyanopentanoate is an organic compound with the molecular formula C8H12BrNO2 It is a derivative of pentanoic acid, featuring a bromine atom and a cyano group attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-bromo-2-cyanopentanoate can be synthesized through a multi-step process. One common method involves the bromination of ethyl 2-cyanopentanoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the bromination at the desired position on the carbon chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain consistent reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-cyanopentanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiolate (RS-).
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products Formed
Nucleophilic substitution: Depending on the nucleophile, products such as ethyl 5-hydroxy-2-cyanopentanoate, ethyl 5-amino-2-cyanopentanoate, or ethyl 5-thio-2-cyanopentanoate can be formed.
Reduction: Ethyl 5-bromo-2-aminopentanoate.
Hydrolysis: 5-bromo-2-cyanopentanoic acid.
Scientific Research Applications
Ethyl 5-bromo-2-cyanopentanoate is used in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of more complex molecules.
Pharmaceutical research: Potential precursor for the development of new drugs.
Material science: Used in the preparation of polymers and other advanced materials.
Biological studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-2-cyanopentanoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In reduction reactions, the cyano group is converted to an amine group through the addition of hydrogen atoms.
Comparison with Similar Compounds
Ethyl 5-bromo-2-cyanopentanoate can be compared with similar compounds such as:
Ethyl 5-chloro-2-cyanopentanoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Ethyl 5-bromo-2-aminopentanoate: Similar structure but with an amine group instead of a cyano group, resulting in different chemical behavior.
Ethyl 5-bromo-2-hydroxypentanoate: Similar structure but with a hydroxyl group instead of a cyano group, affecting its reactivity and applications.
This compound is unique due to the presence of both a bromine atom and a cyano group, which confer distinct reactivity and potential for diverse applications in scientific research and industry.
Properties
CAS No. |
344294-88-8 |
|---|---|
Molecular Formula |
C8H12BrNO2 |
Molecular Weight |
234.09 g/mol |
IUPAC Name |
ethyl 5-bromo-2-cyanopentanoate |
InChI |
InChI=1S/C8H12BrNO2/c1-2-12-8(11)7(6-10)4-3-5-9/h7H,2-5H2,1H3 |
InChI Key |
IVGKJRXZBLBLHV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCBr)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene](/img/structure/B14243268.png)

![N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide](/img/structure/B14243278.png)

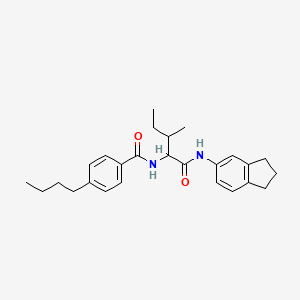

![4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol](/img/structure/B14243301.png)
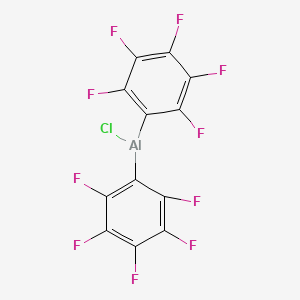
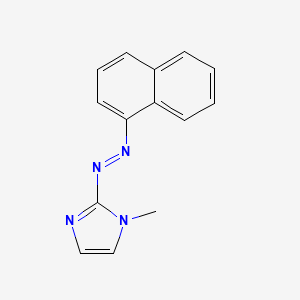
![[2-(Carbamimidoylsulfanyl)ethane-1,1-diyl]bis(phosphonic acid)](/img/structure/B14243321.png)
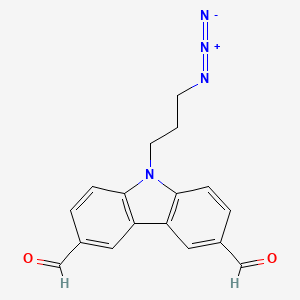
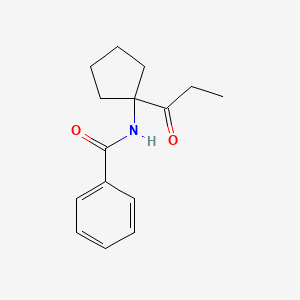

![4,4'-[Sulfinylbis(sulfanylmethanylylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)](/img/structure/B14243339.png)
